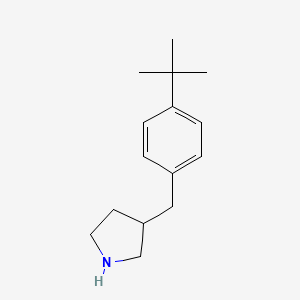
2-(2-Iodophenyl)pyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodophenyl)pyrrolidinehydrochloride is a chemical compound with the molecular formula C10H12IN·HCl. It is a derivative of pyrrolidine, where an iodine atom is attached to the phenyl ring at the second position. This compound is often used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)pyrrolidinehydrochloride typically involves the reaction of 2-iodoaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment helps in optimizing the reaction conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iodophenyl)pyrrolidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
2-(2-Iodophenyl)pyrrolidinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological processes and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodophenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromophenyl)pyrrolidinehydrochloride
- 2-(2-Chlorophenyl)pyrrolidinehydrochloride
- 2-(2-Fluorophenyl)pyrrolidinehydrochloride
Uniqueness
2-(2-Iodophenyl)pyrrolidinehydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and makes it suitable for specific applications that other halogenated derivatives may not be able to achieve.
Propiedades
Fórmula molecular |
C10H13ClIN |
|---|---|
Peso molecular |
309.57 g/mol |
Nombre IUPAC |
2-(2-iodophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H |
Clave InChI |
MPDBCUPTUJOCDN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC=CC=C2I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


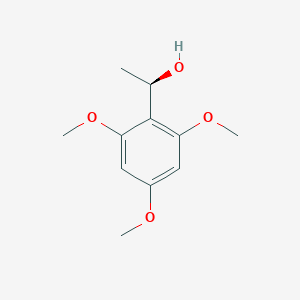
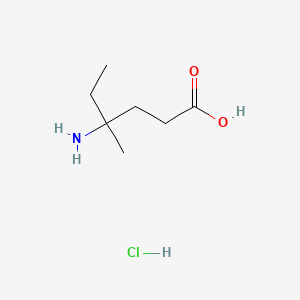

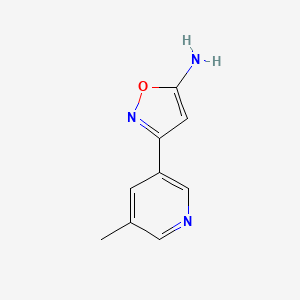
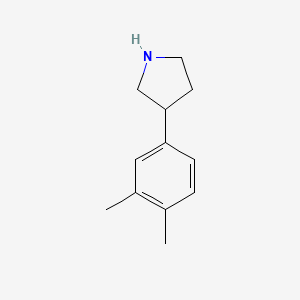
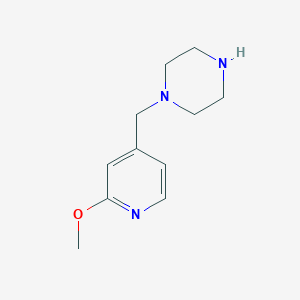
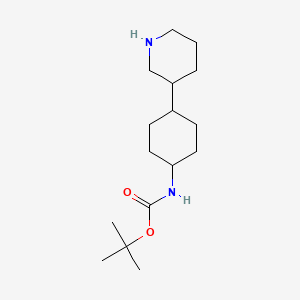
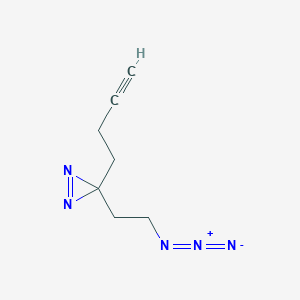


![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)


